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Percoll's Footprint: Evaluating Its Impact on
Downstream PCR Applications
For researchers in cell biology and molecular diagnostics, the purity of a cell sample is

paramount to the success of downstream applications. Percoll, a colloidal silica-based medium,

is a widely used tool for density gradient centrifugation to isolate specific cell populations.

However, the potential for carryover of this reagent raises a critical question: what is the impact

of Percoll on sensitive molecular techniques such as the Polymerase Chain Reaction (PCR)?

This guide provides a comparative analysis of Percoll and its alternatives, supported by

available experimental data, to help researchers make informed decisions for their

experimental workflows.

Performance Comparison: Percoll vs. Alternatives
The choice of a cell separation medium can influence not only the purity and yield of the target

cell population but also the quality of nucleic acids extracted for subsequent molecular

analysis. While direct comparative studies quantifying PCR inhibition by Percoll are limited in

publicly available research, we can draw inferences from studies comparing cell isolation

efficiencies and the general principles of PCR inhibition.

A key concern is the potential for residual silica particles or polyvinylpyrrolidone (PVP) from the

Percoll solution to co-purify with the cellular fraction and interfere with PCR. Such contaminants

can inhibit the activity of DNA polymerase, leading to reduced amplification efficiency,
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increased quantification cycle (Cq) values in real-time PCR (qPCR), or even complete reaction

failure.

Here, we summarize findings from a study that compared Percoll with Ficoll, another common

density gradient medium, for the isolation of human mesenchymal stem cells (MSCs). While

this study did not directly measure PCR outcomes, the data on cell recovery and purity provide

a foundation for comparison.

Parameter Percoll Ficoll Reference

Average Nucleated

Cell Recovery (from 5

ml bone marrow

aspirate)

13.6 ± 6.6 x 10⁷ 25.3 ± 8.9 x 10⁷ [1]

Colony-Forming Unit-

Fibroblasts (CFU-F)

Efficiency

46 ± 35 / 10⁷

mononuclear cells

119 ± 69 / 10⁷

mononuclear cells
[1]

Percentage of

CD166+/CD34- cells
10.79 ± 2.17% 17.04 ± 3.54% [1]

Percentage of

CD90+/CD34- cells
1.25 ± 0.74% 3.0 ± 1.3% [1]

Note: The data presented is from a study on mesenchymal stem cell isolation and may not be

representative of all cell types.

The results from this particular study indicate that Ficoll yielded a significantly higher number of

nucleated cells and colony-forming units compared to Percoll.[1] While this doesn't directly

translate to PCR performance, a higher initial cell yield could provide more starting material for

DNA extraction, potentially mitigating the effects of any downstream losses.

Experimental Protocols
To minimize the potential for PCR inhibition, it is crucial to follow a robust protocol for both cell

isolation and subsequent DNA extraction.
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Experimental Protocol 1: Cell Isolation using a
Discontinuous Percoll Gradient
This protocol is adapted from a method for isolating mononuclear cells.

Materials:

Percoll solution

10X Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++ free

1X Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++ free

Cell suspension

15 ml conical tubes

Centrifuge

Procedure:

Prepare Stock Isotonic Percoll (SIP): Mix 9 parts of Percoll with one part of 10X HBSS.

Prepare Percoll Gradients:

Prepare a 70% Percoll solution by diluting the SIP with 1X HBSS. Add 2 ml to a 15 ml

conical tube.

Prepare a 30% Percoll solution by diluting the SIP with 1X HBSS.

Layering the Gradient: Carefully layer 10 ml of the cell suspension (resuspended in 30%

Percoll) on top of the 70% Percoll layer. It is critical to maintain a sharp interface between the

layers.

Centrifugation: Centrifuge at 500 x g for 30 minutes at 18°C with the brake turned off to avoid

disturbing the gradient.
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Cell Collection: Carefully aspirate the layer of debris from the top and collect the

mononuclear cell layer at the 30%-70% interphase.

Washing: Dilute the collected cells with at least 3 volumes of 1X HBSS and centrifuge at 500

x g for 7 minutes at 18°C to pellet the cells.

Final Wash: Resuspend the cell pellet in an appropriate buffer for downstream applications

and perform a final wash.

Experimental Protocol 2: Genomic DNA Extraction from
Isolated Cells
This is a general protocol for genomic DNA extraction from cultured cells, suitable for use after

cell isolation.

Materials:

Phosphate-Buffered Saline (PBS)

Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)

Proteinase K

RNase A

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer

Microcentrifuge tubes

Centrifuge
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Procedure:

Cell Lysis: Resuspend the washed cell pellet from the Percoll gradient in PBS. Add Lysis

Buffer and Proteinase K. Incubate at 56°C for 1-3 hours or until the solution is clear.

RNase Treatment: Add RNase A and incubate at 37°C for 30-60 minutes.

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol,

vortex, and centrifuge at high speed for 5-10 minutes. Carefully transfer the upper aqueous

phase to a new tube.

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and

centrifuge. Transfer the upper aqueous phase to a new tube.

DNA Precipitation: Add 2.5 volumes of ice-cold 100% ethanol and invert gently to precipitate

the DNA.

DNA Pelleting: Centrifuge at high speed for 10-20 minutes to pellet the DNA.

Washing: Wash the DNA pellet with ice-cold 70% ethanol and centrifuge.

Drying and Resuspension: Air-dry the pellet and resuspend in nuclease-free water or TE

buffer.

Visualizing the Workflow and Potential Issues
To better understand the experimental process and where potential issues with Percoll

carryover might arise, the following diagrams illustrate the workflow and the mechanism of PCR

inhibition.
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Fig. 1: Experimental workflow from cell isolation to PCR.
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Fig. 2: Potential mechanism of PCR inhibition by Percoll residue.

Conclusion and Recommendations
While Percoll is an effective medium for cell separation, the potential for carryover and

subsequent inhibition of downstream molecular applications like PCR cannot be entirely

dismissed. The lack of direct comparative studies on PCR outcomes necessitates a cautious

approach.

Key Recommendations:

Thorough Washing: After separation on a Percoll gradient, it is imperative to perform

multiple, thorough washing steps to remove as much of the gradient medium as possible.

Alternative Methods: For highly sensitive PCR applications, researchers may consider

alternatives to Percoll, such as Ficoll or magnetic-activated cell sorting (MACS), which may

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b008524?utm_src=pdf-body-img
https://www.benchchem.com/product/b008524?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pose a lower risk of chemical carryover.

Method Validation: When establishing a new protocol, it is advisable to perform a validation

experiment. This could involve processing a control sample with and without the Percoll

separation step to assess any impact on PCR efficiency.

DNA Purification: Employ a robust DNA purification method following cell isolation to

effectively remove potential inhibitors. Methods involving organic extraction (phenol-

chloroform) or silica-based columns are generally effective at removing contaminants.

Ultimately, the choice of cell separation method should be guided by the specific requirements

of the downstream application, the cell type of interest, and a thorough evaluation of the

potential for interference. By understanding the potential pitfalls and implementing rigorous

protocols, researchers can minimize the impact of Percoll on their molecular analyses and

ensure the reliability of their results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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